molecular formula C15H16N4O2 B13685717 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B13685717
M. Wt: 284.31 g/mol
InChI Key: POYAUZXISLBHSW-UHFFFAOYSA-N
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Description

2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common method includes the reaction of a pyrrolo[2,3-d]pyrimidine derivative with a benzyloxyethylamine under specific conditions to introduce the benzyloxyethyl group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolo[2,3-d]pyrimidine derivatives, while reduction can produce reduced forms of the compound with different functional groups.

Scientific Research Applications

2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

  • 2-Amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidine
  • 5-Amino-2-methylpyrrolo[2,3-d]pyrimidine

Uniqueness

What sets 2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one apart is the presence of the benzyloxyethyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

2-amino-5-(2-phenylmethoxyethyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H16N4O2/c16-15-18-13-12(14(20)19-15)11(8-17-13)6-7-21-9-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2,(H4,16,17,18,19,20)

InChI Key

POYAUZXISLBHSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC2=CNC3=C2C(=O)NC(=N3)N

Origin of Product

United States

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